N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-13-10-16-20-11-13)15(6-8-19-9-7-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBPWDAVXWKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the tetrahydropyran ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the Oxazole Ring
(a) PB11 (N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)
- Structure : Incorporates a benzothiazole core linked to a 3,5-dimethyl-substituted oxazole via a methylsulfanyl group and a cyclohexane carboxamide.
- Activity : Demonstrated anticancer effects in U87 glioblastoma and HeLa cervical cancer cells by inducing apoptosis via PI3K/AKT pathway inhibition .
- Key Differences : The benzothiazole and sulfanyl groups in PB11 introduce distinct electronic and steric effects compared to the phenyloxane moiety in the target compound. These modifications likely enhance target specificity but may reduce solubility.
(b) 5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide
- Structure : Features a nitro-substituted phenyl group on the carboxamide and a phenyl group on the oxazole ring.
- In contrast, the phenyloxane group in the target compound may offer improved solubility and reduced toxicity .
(c) N-(5-Methyl-1,2-Oxazol-4-yl)Formamide
Modifications on the Carboxamide-Linked Moiety
(a) N-(4-Cyanooxan-4-yl)-5-(4-Fluorophenyl)-1,2-Oxazole-3-Carboxamide
- Structure: Contains a cyano-substituted oxane and a fluorophenyl group on the oxazole.
- The cyano group (-CN) may increase metabolic resistance compared to the phenyl group in the target compound .
(b) 6-Chloro-N-[4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl]-7-Methyl-4-Oxochromene-2-Carboxamide
Research Findings and Implications
- Oxazole Substitution Patterns : Methyl or dimethyl groups on the oxazole ring (e.g., PB11 –9) improve metabolic stability but may increase steric hindrance. The target compound’s unsubstituted oxazole might offer a balance between reactivity and steric accessibility.
- Fluorine and Cyano Effects: Fluorine () and cyano () groups are common bioisosteres that optimize binding affinity and pharmacokinetics. Their absence in the target compound suggests a focus on simpler hydrophobicity-driven interactions.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Used to confirm connectivity (e.g., amide proton at δ 8.5–9.0 ppm, oxazole proton at δ 8.2–8.3 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (expected ~325–340 g/mol based on analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the phenyloxane and oxazole moieties (if crystalline) .
Basic: What synthetic strategies are employed to prepare this compound?
Q. Key Steps :
Oxazole Synthesis : Cyclocondensation of nitriles with hydroxylamine derivatives under acidic conditions .
4-Phenyloxane Formation : Cyclization of 4-phenyl-1,5-diol precursors using acid catalysts (e.g., p-TsOH) .
Amide Coupling : React oxazole-4-carboxylic acid with 4-phenyloxan-4-amine using coupling agents like EDCI/HOBt in DMF .
Q. Optimization :
- Solvent choice (e.g., DMSO for polar intermediates) and temperature control (0–25°C) minimize side reactions .
- Purification via flash chromatography (hexane/EtOAc gradients) yields >90% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of oxazole-carboxamide derivatives?
Case Study : Antimicrobial vs. Anti-inflammatory Activity
- Contradiction : reports antimicrobial activity in thiophene-oxazole analogs, while highlights anti-inflammatory effects in phenyloxane derivatives.
Methodological Resolution :- Comparative Bioassays : Test the compound in parallel against S. aureus (MIC assay) and in TNF-α inhibition models .
- Structural Analysis : Modify substituents (e.g., replacing thiophene with phenyloxane) to isolate structure-activity relationships (SAR) .
- Target Profiling : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases .
Advanced: What mechanistic hypotheses exist for the biological activity of this compound?
Q. Proposed Mechanisms :
- Enzyme Inhibition : The oxazole ring may chelate metal ions in catalytic sites (e.g., matrix metalloproteinases), while the phenyloxane enhances membrane permeability .
- Receptor Modulation : Analogous compounds () act as MAO-B inhibitors; this compound could bind to similar allosteric pockets via hydrophobic interactions .
Q. Experimental Validation :
- Kinetic Studies : Measure IC50 against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Cellular Assays : Use CRISPR-edited cell lines to knockout putative targets (e.g., NF-κB pathway components) .
Advanced: How does the reactivity of this compound vary under different experimental conditions?
Q. Reactivity Profile :
- Acidic Conditions : Oxazole ring stability is pH-dependent; hydrolysis to carboxylic acid occurs at pH < 3 .
- Nucleophilic Substitution : The oxazole C-5 position reacts with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives .
- Photodegradation : UV exposure (λ = 254 nm) degrades the phenyloxane moiety, requiring dark storage .
Q. Methodological Recommendations :
- Monitor reactions via TLC or HPLC to track degradation byproducts .
- Use inert atmospheres (N2/Ar) to prevent oxidation of the amide bond .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Q. Solubility Enhancement :
- Salt Formation : Convert to hydrochloride salt (improves aqueous solubility by 5–10×) .
- Cosolvents : Use DMSO/PEG 400 mixtures (up to 20% v/v) without precipitating the compound .
Q. Stability Optimization :
- Lyophilization : Stable for >6 months at -80°C in lyophilized form .
- pH Buffering : Maintain pH 7.4 in PBS to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Q. SAR Insights :
- Oxazole Modifications : Adding electron-withdrawing groups (e.g., -Cl at C-5) increases enzyme inhibitory potency by 30–50% .
- Phenyloxane Substitutions : Replacing phenyl with pyridyl improves water solubility but reduces CNS penetration .
Q. Experimental Workflow :
Synthesize 10–15 analogs with systematic substituent variations .
Test in tiered assays: in vitro enzyme inhibition → cell-based efficacy → in vivo pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
